molecular formula C4H4BrNO2S2 B1444530 5-Bromo-2-(methylsulfonyl)thiazole CAS No. 1158994-67-2

5-Bromo-2-(methylsulfonyl)thiazole

Cat. No. B1444530
M. Wt: 242.1 g/mol
InChI Key: JUHKPXAINSIVLC-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfonyl)thiazole is a chemical compound with the molecular formula C4H4BrNO2S2 . It has an average mass of 242.114 Da and a monoisotopic mass of 240.886673 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methylsulfonyl)thiazole consists of a five-membered thiazole ring with a bromine atom and a methylsulfonyl group attached . The exact positions of these attachments on the thiazole ring can be determined through further analysis.


Chemical Reactions Analysis

Thiazole derivatives, such as 5-Bromo-2-(methylsulfonyl)thiazole, have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact chemical reactions involving 5-Bromo-2-(methylsulfonyl)thiazole would depend on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(methylsulfonyl)thiazole include a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C . Additional properties such as solubility, melting point, and boiling point would require further investigation.

Scientific Research Applications

Novel Thiazole Derivatives in Therapeutics

Thiazole, a five-membered heterocyclic compound, has been extensively studied for its synthesis and application in discovering new compounds with lesser side effects. These compounds have demonstrated a range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. Recent patents have shown thiazole derivatives acting as inhibitors of phosphatidylinositol-3-kinase, protein kinase, and modulating enzymes related to metabolism, highlighting their therapeutic potential in disease treatment and their role in medicinal chemistry (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Antibacterial Activity of Thiazole Derivatives

Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. This class of compounds plays a vital role in the pharmaceutical industry, demonstrating anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities. The antibacterial properties of thiazole derivatives are a focus of research for designing new biologically active molecules (Mohanty, Behera, Behura, Shubhadarshinee, Mohapatra, Barick, & Jali, 2021).

Thiazole and Its Derivatives in Drug Synthesis

The synthesis and application of thiazole-related compounds have been highlighted, showing their wide range of biological activities, such as antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. The review and patents filed from 2000-2017 focus on anti-infective and anticancer potential, emphasizing the ongoing interest in thiazole derivatives for therapeutic use (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Sulfonamides and Thiazole Compounds

Sulfonamides, which include the methylsulfonyl moiety, are present in clinically used drugs with a wide range of applications. Novel drugs and patents have explored sulfonamides incorporating nitric oxide-donating moieties and targeting specific isoforms for antiglaucoma agents and antitumor agents, demonstrating the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

Safety And Hazards

Safety information for similar compounds, such as 5-Bromothiazole, indicates potential hazards including acute toxicity if ingested, skin irritation, skin sensitization, serious eye damage, and respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and precautions.

Future Directions

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, 5-Bromo-2-(methylsulfonyl)thiazole, which combines thiazole and sulfonamide groups known for their antibacterial activity, could be a potential candidate for future research and development in this area.

properties

IUPAC Name

5-bromo-2-methylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHKPXAINSIVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylsulfonyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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